Cas no 1378711-18-2 (4-(piperidin-2-yl)phenylmethanamine)

4-(Piperidin-2-yl)phenylmethanamine is a versatile intermediate in organic synthesis, featuring a phenylmethanamine core substituted with a piperidin-2-yl group. This structure imparts unique reactivity, making it valuable for pharmaceutical and agrochemical applications. The piperidine moiety enhances conformational flexibility, while the primary amine group allows for further functionalization, such as amide formation or reductive amination. Its balanced lipophilicity and basicity contribute to favorable pharmacokinetic properties in drug design. The compound is particularly useful in the development of CNS-targeting molecules due to its potential blood-brain barrier permeability. High purity grades are available for research and industrial use, ensuring consistent performance in synthetic workflows.
4-(piperidin-2-yl)phenylmethanamine structure
1378711-18-2 structure
Product Name:4-(piperidin-2-yl)phenylmethanamine
CAS No:1378711-18-2
MF:C12H18N2
MW:190.284722805023
CID:6171653
PubChem ID:83404253
Update Time:2025-10-13

4-(piperidin-2-yl)phenylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 4-(piperidin-2-yl)phenylmethanamine
    • EN300-1477680
    • 1378711-18-2
    • [4-(piperidin-2-yl)phenyl]methanamine
    • Inchi: 1S/C12H18N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h4-7,12,14H,1-3,8-9,13H2
    • InChI Key: RNTYBIOOVJABME-UHFFFAOYSA-N
    • SMILES: N1CCCCC1C1C=CC(CN)=CC=1

Computed Properties

  • Exact Mass: 190.146998583g/mol
  • Monoisotopic Mass: 190.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 38Ų

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Additional information on 4-(piperidin-2-yl)phenylmethanamine

Chemical Profile of 4-(piperidin-2-yl)phenylmethanamine (CAS No. 1378711-18-2)

4-(piperidin-2-yl)phenylmethanamine, identified by its Chemical Abstracts Service (CAS) number 1378711-18-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a piperidine ring linked to a phenyl group via a methanamine moiety, has garnered attention due to its structural versatility and potential biological activities. The unique arrangement of these functional groups makes it a valuable scaffold for the development of novel therapeutic agents.

The compound’s structure consists of a benzene ring substituted with a piperidine derivative at the para position relative to the amine group. This configuration allows for diverse interactions with biological targets, making it an attractive candidate for drug discovery programs. The piperidine ring, known for its ability to enhance solubility and metabolic stability, is a common feature in many modern pharmaceuticals. When combined with the phenyl ring, which can serve as a hydrogen bond acceptor or donor, the resulting molecule exhibits promising properties for further exploration.

In recent years, there has been growing interest in exploring the pharmacological potential of 4-(piperidin-2-yl)phenylmethanamine and its derivatives. The compound’s ability to modulate various biological pathways has been investigated in several preclinical studies. Notably, research has focused on its potential role in central nervous system (CNS) disorders, where the piperidine moiety is known to interact with neurotransmitter receptors. Preliminary findings suggest that this compound may exhibit properties similar to those of known CNS-active agents, although further studies are necessary to fully elucidate its mechanism of action.

One of the most compelling aspects of 4-(piperidin-2-yl)phenylmethanamine is its structural flexibility, which allows for modifications at multiple sites. This adaptability has enabled chemists to generate a library of analogs with tailored properties. For instance, substituents can be introduced at the phenyl ring or the piperidine nitrogen to enhance binding affinity or selectivity for specific targets. Such modifications are crucial in optimizing drug candidates for clinical efficacy and minimizing off-target effects.

The synthesis of 4-(piperidin-2-yl)phenylmethanamine involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of a Schiff base between an aldehyde derivative and piperidine, followed by reduction to yield the desired amine. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These methods align with contemporary trends in synthetic chemistry, emphasizing efficiency and sustainability.

Recent advancements in computational chemistry have also played a pivotal role in studying 4-(piperidin-2-yl)phenylmethanamine. Molecular modeling techniques allow researchers to predict binding interactions between the compound and biological targets with high accuracy. This approach has accelerated the identification of lead compounds and reduced the time required for experimental validation. By integrating computational methods with traditional wet chemistry, scientists can more effectively explore the pharmacological landscape of this molecule.

The potential applications of 4-(piperidin-2-yl)phenylmethanamine extend beyond CNS disorders. Studies have hinted at its utility in treating inflammatory conditions and metabolic diseases, where its structural features may confer anti-inflammatory or insulin-sensitizing effects. These findings underscore the importance of interdisciplinary collaboration in drug discovery, combining expertise from organic chemistry, biochemistry, and pharmacology.

In conclusion, 4-(piperidin-2-yl)phenylmethanamine (CAS No. 1378711-18-2) represents a promising candidate for further pharmaceutical development. Its unique structure, combined with recent advances in synthetic and computational chemistry, positions it as a valuable tool for exploring new therapeutic avenues. As research continues to uncover its biological activities and potential clinical applications, this compound is poised to make significant contributions to modern medicine.

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